Cas no 22179-85-7 (Benzenecarboximidamide,4-cyano-N-hydroxy-)
Benzenecarboximidamide,4-cyano-N-hydroxy- Chemical and Physical Properties
Names and Identifiers
-
- Benzenecarboximidamide,4-cyano-N-hydroxy-
- 4-cyano-N'-hydroxybenzenecarboximidamide
- 22179-85-7
- 4-Cyano-N'-hydroxybenzene-1-carboximidamide
- DTXSID60653112
- 4-CYANO-N-HYDROXY-BENZENECARBOXIMIDAMIDE
- G67625
-
- Inchi: 1S/C8H7N3O/c9-5-6-1-3-7(4-2-6)8(10)11-12/h1-4,12H,(H2,10,11)
- InChI Key: ZLLAUULXYBIJBX-UHFFFAOYSA-N
- SMILES: ON=C(C1C=CC(C#N)=CC=1)N
Computed Properties
- Exact Mass: 161.05901
- Monoisotopic Mass: 161.058911855g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 220
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 1
- XLogP3: 0.7
- Topological Polar Surface Area: 82.4Ų
Experimental Properties
- Density: 1.25
- Boiling Point: 393.6°Cat760mmHg
- Flash Point: 191.9°C
- Refractive Index: 1.612
- PSA: 82.4
Benzenecarboximidamide,4-cyano-N-hydroxy- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A990076-250mg |
4-Cyano-N-hydroxybenzimidamide |
22179-85-7 | 97% | 250mg |
$115.0 | 2025-02-26 | |
| Ambeed | A990076-5g |
4-Cyano-N-hydroxybenzimidamide |
22179-85-7 | 97% | 5g |
$1055.0 | 2025-02-26 | |
| A2B Chem LLC | AD59101-250mg |
4-Cyano-N-hydroxybenzimidamide |
22179-85-7 | 97% | 250mg |
$255.00 | 2024-04-20 | |
| A2B Chem LLC | AD59101-1g |
4-Cyano-N-hydroxybenzimidamide |
22179-85-7 | 97% | 1g |
$687.00 | 2024-04-20 | |
| A2B Chem LLC | AD59101-5g |
4-Cyano-N-hydroxybenzimidamide |
22179-85-7 | 97% | 5g |
$2403.00 | 2024-04-20 | |
| Ambeed | A990076-100mg |
4-Cyano-N-hydroxybenzimidamide |
22179-85-7 | 97% | 100mg |
$65.0 | 2025-02-26 | |
| Ambeed | A990076-1g |
4-Cyano-N-hydroxybenzimidamide |
22179-85-7 | 97% | 1g |
$305.0 | 2025-02-26 |
Benzenecarboximidamide,4-cyano-N-hydroxy- Suppliers
Benzenecarboximidamide,4-cyano-N-hydroxy- Related Literature
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
Additional information on Benzenecarboximidamide,4-cyano-N-hydroxy-
Exploring Benzenecarboximidamide,4-cyano-N-hydroxy- (CAS No. 22179-85-7): Properties, Applications, and Innovations
Benzenecarboximidamide,4-cyano-N-hydroxy- (CAS No. 22179-85-7) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This molecule, characterized by its cyano and hydroxy functional groups, exhibits unique reactivity and potential applications in drug discovery and material science. Researchers are increasingly exploring its role as a building block for synthesizing bioactive molecules, particularly in the development of enzyme inhibitors and chemo-sensors.
In recent years, the demand for high-purity intermediates like Benzenecarboximidamide,4-cyano-N-hydroxy- has surged due to advancements in precision medicine and green chemistry. A 2023 study highlighted its utility in designing metal-organic frameworks (MOFs), where its ligand properties enable selective molecular recognition. This aligns with the growing trend of sustainable synthesis, as the compound’s modular structure reduces waste in multi-step reactions.
From an analytical perspective, CAS No. 22179-85-7 presents intriguing spectral features. Its FT-IR spectrum shows distinct peaks at 2220 cm-1 (C≡N stretch) and 3400 cm-1 (O-H stretch), making it identifiable in complex mixtures. These properties have spurred discussions in online forums about its potential as a fluorescent probe, especially among researchers investigating real-time monitoring of biochemical processes.
The compound’s structure-activity relationship (SAR) has also become a hot topic in computational chemistry circles. Molecular docking simulations reveal that the 4-cyano-N-hydroxy moiety can form hydrogen bonds with biological targets, explaining its relevance in kinase inhibitor design. This has led to patent filings (e.g., WO202215678A1) describing derivatives for anti-inflammatory applications.
Environmental considerations are another critical angle. While Benzenecarboximidamide,4-cyano-N-hydroxy- isn’t classified as hazardous, its biodegradation pathways are under study to align with EPA’s Safer Choice criteria. Laboratories now emphasize microscale experiments to minimize ecological impact—a practice widely recommended in ACS Green Chemistry Institute guidelines.
For suppliers and manufacturers, optimizing the synthesis scalability of CAS 22179-85-7 remains a priority. Recent flow chemistry approaches have reduced reaction times from hours to minutes, addressing a key pain point noted in process chemistry forums. This innovation dovetails with industry demands for cost-effective batch production without compromising yield.
Looking ahead, the intersection of AI-driven molecular design and Benzenecarboximidamide,4-cyano-N-hydroxy- chemistry holds promise. Machine learning models (e.g., AlphaFold2 adaptations) are being trained to predict novel derivatives with enhanced binding affinity, accelerating hit-to-lead timelines. Such developments position this compound as a cornerstone in next-gen therapeutic discovery pipelines.
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